![molecular formula C18H27N3O2 B2854155 N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954011-06-4](/img/structure/B2854155.png)
N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide, commonly known as CX717, is a nootropic compound that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. CX717 is a member of the ampakine family of compounds that selectively modulate the activity of AMPA receptors in the brain.
Wirkmechanismus
The mechanism of action of CX717 involves the modulation of AMPA receptors in the brain. AMPA receptors are the primary mediators of fast synaptic transmission in the brain and are involved in several cognitive processes, including learning and memory. CX717 selectively enhances the activity of AMPA receptors, leading to increased neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
CX717 has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. In addition, CX717 has been shown to increase cerebral blood flow, leading to improved oxygen and nutrient delivery to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CX717 is its selective modulation of AMPA receptors, which allows for the targeted enhancement of cognitive processes. However, one of the limitations of CX717 is its relatively short half-life, which may limit its effectiveness as a cognitive enhancer.
Zukünftige Richtungen
Future research on CX717 should focus on its potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. In addition, further studies are needed to determine the long-term effects of CX717 on cognitive function and its safety profile. Finally, the development of more potent and long-lasting ampakine compounds may lead to the development of more effective cognitive enhancers.
Synthesemethoden
CX717 can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 4-(dimethylamino)phenethyl chloride to form N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl) ethanediamide. This intermediate compound is then reacted with oxalyl chloride to form CX717.
Wissenschaftliche Forschungsanwendungen
CX717 has been extensively studied for its cognitive enhancing effects. Several preclinical studies have demonstrated that CX717 can improve memory and learning in animal models. In addition, CX717 has been shown to enhance attention and concentration in humans.
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-21(2)16-10-8-14(9-11-16)12-13-19-17(22)18(23)20-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBMVGWXQRLFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.